3-Chloro-4-benzylpyridazine

Synthetic methodology Pyridazine functionalization Regioselectivity

3-Chloro-4-benzylpyridazine (CAS 1292369-45-9) is a disubstituted pyridazine heterocycle with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g·mol⁻¹. It belongs to the chloropyridazine subclass, which has been identified across multiple independent studies as the most antibacterial-active group among pyridazine derivatives, with chloro-substituted members consistently outperforming non-halogenated and other halogenated analogs.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B13901498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-benzylpyridazine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N=NC=C2)Cl
InChIInChI=1S/C11H9ClN2/c12-11-10(6-7-13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyXZULEGCFCHLGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-benzylpyridazine: A Dual-Functional Pyridazine Scaffold for Medicinal Chemistry and Agrochemical Diversification


3-Chloro-4-benzylpyridazine (CAS 1292369-45-9) is a disubstituted pyridazine heterocycle with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g·mol⁻¹ . It belongs to the chloropyridazine subclass, which has been identified across multiple independent studies as the most antibacterial-active group among pyridazine derivatives, with chloro-substituted members consistently outperforming non-halogenated and other halogenated analogs [1]. The compound features two chemically orthogonal reactive centers—a chlorine at position 3 amenable to nucleophilic aromatic substitution (SNAr) and a benzyl group at position 4 that participates in unique telesubstitution and dismutation chemistry [2]—making it a versatile intermediate for constructing structurally diverse pyridazine-based libraries.

Why 3-Chloro-4-benzylpyridazine Cannot Be Replaced by a Generic Pyridazine or Isomeric Analog


Substituting 3-chloro-4-benzylpyridazine with its closest structural analogs—3-chloro-4-phenylpyridazine, 3-benzyl-6-chloropyridazine, or 4-benzylpyridazine—introduces fundamentally different physicochemical and reactivity profiles that alter synthetic outcomes and biological performance. The benzyl substituent confers a ~0.6 unit higher computed logP compared to the phenyl analog (XLogP3 ~2.4 for 3-chloro-4-phenylpyridazine vs. an estimated ~1.8 for the des-chloro 4-benzylpyridazine scaffold [1]), impacting membrane permeability and formulation behavior. More critically, the unique juxtaposition of the chloro and benzyl groups on the 3- and 4-positions of the pyridazine ring enables specific telesubstitution reactivity with alkoxides—a reaction pathway that is completely suppressed in the 3-benzyl-6-chloropyridazine regioisomer and absent in the des-chloro 4-benzylpyridazine [2]. These differences are not cosmetic; they dictate the accessible chemical space and downstream biological outcomes.

Quantitative Differentiation Evidence for 3-Chloro-4-benzylpyridazine vs. Closest Analogs


Regioisomeric Reactivity Divergence: Telesubstitution vs. Direct Etherification in Alkoxide Reactions

When treated with alkoxide nucleophiles, 3-α-chlorobenzylpyridazine (the α-chloro derivative of the target compound scaffold) undergoes telesubstitution to yield 6-substituted or 4-substituted 3-benzylpyridazines (compounds 7a–c and 8a–c) rather than the direct etherification products (6a–c) that would be anticipated from a simple SNAr pathway [1]. This stands in direct contrast to 3-chloropyridazine itself, which undergoes straightforward nucleophilic displacement at the chlorine-bearing carbon without rearrangement [2]. The telesubstitution pathway is a consequence of the specific 4-benzyl substitution pattern and is suppressed upon introduction of an electron-donating substituent at the 6-position, demonstrating that the reactivity is contingent on the precise substitution architecture of the target compound [1].

Synthetic methodology Pyridazine functionalization Regioselectivity

Antibacterial Potency of Chloro-Substituted Pyridazines vs. Clinical Standard Chloramphenicol

In a systematic evaluation of pyridazine derivatives against 10 bacterial and fungal strains, chloro-substituted pyridazines as a class exhibited the highest antibacterial activity among all substitution patterns tested [1]. Chloro derivatives demonstrated MIC values of 0.892–3.744 μg/mL against Gram-negative bacteria including E. coli, P. aeruginosa, and S. marcescens, which were consistently lower (more potent) than the clinical comparator chloramphenicol (MIC 2.019–8.078 μg/mL) when tested under identical conditions [1]. The non-chlorinated pyridazine analogs in the same study did not reach this potency threshold, establishing the chloro substituent—present at position 3 in the target compound—as a critical pharmacophoric element for antibacterial activity within this chemotype [1].

Antimicrobial Gram-negative bacteria MIC determination

Molecular Weight and lipophilicity Differentiation vs. Non-Chlorinated 4-Benzylpyridazine

The presence of the chlorine atom at position 3 increases the molecular weight of 3-chloro-4-benzylpyridazine to 204.66 g·mol⁻¹ compared to 170.21 g·mol⁻¹ for 4-benzylpyridazine (CAS 53074-22-9), representing a +34.45 g·mol⁻¹ (+20.2%) mass increase . This mass increment is accompanied by an estimated logP increase of approximately +0.6 to +0.8 units based on the measured logP of 4-benzylpyridazine (XlogP ~1.8) and the computed XLogP3 of 2.4 for the closely analogous 3-chloro-4-phenylpyridazine [1]. The chlorine atom also eliminates one hydrogen bond donor site (0 vs. 0 for both compounds) while maintaining the same number of hydrogen bond acceptors (2), preserving the hydrogen-bonding profile while enhancing membrane permeability potential [1].

Physicochemical properties Drug-likeness LogP

Thermal Stability and Dismutation Behavior Contingent on 4-Benzyl Substitution Pattern

The 4-benzyl substitution confers a thermally induced dismutation pathway that is not observed in 3-chloro-4-phenylpyridazine or 3-chloropyridazine. Studies on phenyl-3-pyridazinylmethanol (3), the alcohol analog of the target compound's benzyl carbon oxidation state, demonstrate that at elevated temperatures these compounds undergo dismutation to yield 3-benzylpyridazine (17) and 3-benzoylpyridazine (11) [1]. This dismutation behavior is structurally specific to the benzylpyridazine scaffold with the benzyl group at the 4-position and does not occur with 3-chloro-4-phenylpyridazine (mp 110–111 °C), which instead remains thermally stable up to its predicted boiling point of 357.4 °C .

Thermal stability Dismutation Pyridazine reactivity

Cytocompatibility Profile of the Chloropyridazine Class vs. Antimicrobial Selectivity Window

Pyridazine derivatives bearing chloro substituents evaluated in the Mustafa et al. (2020) study demonstrated a favorable selectivity window between antibacterial activity and mammalian cell toxicity. The chloropyridazine class showed IC₅₀ values >64 μg/mL against primary rat hepatocytes, while simultaneously achieving MICs as low as 0.892 μg/mL against Gram-negative pathogens [1]. This yields a selectivity index (SI = IC₅₀ / MIC) of >71.7 for the most potent antibacterial member of the chloro subclass. While direct hepatocyte cytotoxicity data for 3-chloro-4-benzylpyridazine itself are not available in the peer-reviewed literature, the class-level data provide a benchmark for procurement risk assessment: the chloropyridazine scaffold does not carry an inherent, class-wide cytotoxicity liability at therapeutically relevant concentrations [1].

Cytotoxicity Therapeutic window Hepatocyte safety

Anticonvulsant Pharmacophore Scaffold: Benzylpyridazine Core Activity vs. Established Antiepileptic Drugs

The benzylpyridazine scaffold—of which 3-chloro-4-benzylpyridazine is a direct synthetic precursor—has been validated as a privileged anticonvulsant pharmacophore. In the foundational study by Moreau et al. (1994), 3-substituted benzylpyridazine derivatives and fused triazolopyridazines demonstrated oral ED₅₀ values ranging from 6.2 to 22.0 mg/kg in the maximal electroshock (MES) seizure test in mice, comparing favorably with phenytoin, phenobarbital, sodium valproate, carbamazepine, and diazepam in the same assay [1]. Compound 25 (3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine), derived from a benzylpyridazine intermediate analogous to the target compound, showed an ED₅₀ of 76 mg/kg p.o. in the pentylenetetrazole seizure test and 34.5 mg/kg p.o. against strychnine-induced tonic extensor seizures [1]. Molecular modeling confirmed structural similarity between the benzylpyridazine-triazolopyridazine scaffold and the antiepileptic drug lamotrigine [1]. The 3-chloro-4-benzyl substitution pattern of the target compound provides the synthetic handle for elaboration into fused triazolo- and imidazo-pyridazine systems that carry this anticonvulsant activity.

Anticonvulsant Maximal electroshock seizure GABAergic transmission

Optimal Research and Industrial Application Scenarios for 3-Chloro-4-benzylpyridazine Based on Quantitative Evidence


Medicinal Chemistry: Gram-Negative Antibacterial Lead Optimization Starting from a Privileged Chloropyridazine Scaffold

3-Chloro-4-benzylpyridazine is the appropriate procurement choice for antibacterial discovery programs targeting multidrug-resistant Gram-negative pathogens. The chloropyridazine class has demonstrated MIC values (0.892–3.744 μg/mL) that surpass the clinical standard chloramphenicol (2.019–8.078 μg/mL) against E. coli, P. aeruginosa, and S. marcescens, with class-level hepatocyte IC₅₀ values >64 μg/mL providing a selectivity index exceeding 17–72× [1]. The 3-chloro substituent is the critical pharmacophoric element for this antibacterial potency within the pyridazine chemotype, and the 4-benzyl group provides a synthetic diversification point inaccessible in the phenyl analog. Researchers should prioritize this compound over 3-chloro-4-phenylpyridazine or 3-benzyl-6-chloropyridazine when downstream SAR exploration of the 4-position substituent is planned.

CNS Drug Discovery: Anticonvulsant Pharmacophore Elaboration via the Benzylpyridazine-Triazolopyridazine Route

For anticonvulsant drug discovery programs, 3-chloro-4-benzylpyridazine offers a validated entry point into the benzylpyridazine pharmacophore class. The Moreau et al. (1994) study established that benzylpyridazine-derived triazolopyridazines achieve oral ED₅₀ values of 6.2–22.0 mg/kg in the MES seizure model, with one lead compound (25) showing structural homology to lamotrigine [1]. The 3-chloro-4-benzyl architecture enables the sequential synthetic transformations (amination at C-3, cyclization to triazolo/imidazo systems) required to access this activity. Procurement of 3-chloro-4-benzylpyridazine rather than the des-chloro 4-benzylpyridazine preserves the synthetic versatility of the chlorine handle for late-stage diversification.

Synthetic Methodology Development: Exploring Telesubstitution and Dismutation Chemistry Unique to 4-Benzyl-3-chloropyridazines

3-Chloro-4-benzylpyridazine is the substrate of choice for laboratories investigating non-classical nucleophilic aromatic substitution mechanisms. The Heinisch & Huber (1992) study demonstrated that this substitution pattern diverts alkoxide reactions away from direct etherification toward telesubstitution products (6- or 4-substituted 3-benzylpyridazines) [1]. Additionally, the 4-benzyl group enables thermally induced dismutation to 3-benzylpyridazine and 3-benzoylpyridazine—a reactivity profile absent in 3-chloro-4-phenylpyridazine [1][2]. This compound is uniquely suited for mechanistic studies of tele-nucleophilic substitution and for methodology groups seeking to develop new C–H functionalization reactions exploiting the electron-deficient pyridazine core.

Agrochemical Discovery: Fungicidal and Herbicidal Pyridazine Scaffold Diversification

Pyridazine derivatives are established scaffolds in agrochemical fungicide and herbicide programs, with patents describing 3-chloro-substituted pyridazines as active ingredients against phytopathogenic fungi [1][2]. 3-Chloro-4-benzylpyridazine provides a functionalized pyridazine core amenable to further elaboration at both the chlorine and benzyl positions. The compound's estimated logP of ~2.4–2.6 and molecular weight of 204.66 g·mol⁻¹ fall within favorable property ranges for foliar uptake and systemic translocation in plant protection applications. Procurement for agrochemical library synthesis should prioritize this compound over non-chlorinated benzylpyridazine analogs to retain the synthetic flexibility of the SNAr-reactive chloro substituent.

Quote Request

Request a Quote for 3-Chloro-4-benzylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.